molecular formula C8H9ClN4O2 B14638212 (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene CAS No. 52388-77-9

(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14638212
CAS No.: 52388-77-9
M. Wt: 228.63 g/mol
InChI Key: PEFSNGPKTIRLJO-UHFFFAOYSA-N
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Description

(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a synthetic organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2-chloro-4-nitroaniline with appropriate reagents to introduce the triazene functionality. Common synthetic routes include diazotization followed by coupling with dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-amino-4-nitrophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

52388-77-9

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

N-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H9ClN4O2/c1-12(2)11-10-8-4-3-6(13(14)15)5-7(8)9/h3-5H,1-2H3

InChI Key

PEFSNGPKTIRLJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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